molecular formula C27H34N2O5 B6288524 Fmoc-Lys(Hexanoyl) CAS No. 2576507-98-5

Fmoc-Lys(Hexanoyl)

Cat. No.: B6288524
CAS No.: 2576507-98-5
M. Wt: 466.6 g/mol
InChI Key: JBUILIPXKXFWPT-DEOSSOPVSA-N
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Description

Fmoc-Lys(Hexanoyl) is a compound that combines fluorenylmethyloxycarbonyl (Fmoc) with lysine (Lys) and hexanoyl groups. The Fmoc group is commonly used as a protecting group in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions. Lysine is an essential amino acid with a side chain that can be modified to introduce various functional groups, such as hexanoyl, which is a six-carbon aliphatic chain. This combination makes Fmoc-Lys(Hexanoyl) a versatile building block in peptide synthesis and other biochemical applications.

Mechanism of Action

Target of Action

Fmoc-Lys(Hexanoyl) is a derivative of the amino acid lysine, where the Fmoc (Fluorenylmethyloxycarbonyl) group serves as a protecting group for the amine . The primary target of Fmoc-Lys(Hexanoyl) is the amine group of the amino acid, which it protects during peptide synthesis .

Mode of Action

The Fmoc group in Fmoc-Lys(Hexanoyl) is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protecting group for the amine . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

Fmoc-Lys(Hexanoyl) plays a crucial role in the biochemical pathway of solid-phase peptide synthesis (SPPS) . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS . , allowing for the sequential addition of amino acids to build the desired peptide.

Pharmacokinetics

The pharmacokinetics of Fmoc-Lys(Hexanoyl) are largely determined by its role in peptide synthesisInstead, it is removed during the synthesis process

Result of Action

The primary result of the action of Fmoc-Lys(Hexanoyl) is the protection of the amine group during peptide synthesis, allowing for the sequential addition of amino acids . After the peptide has been assembled, the Fmoc group is removed, and the peptide is cleaved from the resin . This results in the formation of the desired peptide, which can then exert its biological effects.

Action Environment

The action of Fmoc-Lys(Hexanoyl) is influenced by the chemical environment in which peptide synthesis occurs. The Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the reaction environment is a critical factor influencing its action. Additionally, the temperature and solvent used can also impact the efficiency of the Fmoc protection and deprotection processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Hexanoyl) typically involves the protection of the lysine amino group with the Fmoc group, followed by the acylation of the lysine side chain with hexanoic acid. The Fmoc group can be introduced by reacting lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The hexanoyl group can be added by reacting the Fmoc-protected lysine with hexanoic acid and a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods

Industrial production of Fmoc-Lys(Hexanoyl) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include using more efficient coupling reagents, optimizing solvent systems, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Hexanoyl) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotection: Removal of the Fmoc group yields free lysine with a hexanoyl side chain.

    Acylation: Introduction of different acyl groups to the lysine side chain.

    Substitution: Formation of lysine derivatives with various functional groups replacing the hexanoyl group.

Scientific Research Applications

Chemistry

Fmoc-Lys(Hexanoyl) is used as a building block in solid-phase peptide synthesis (SPPS) to create peptides with specific functional groups. Its stability and ease of deprotection make it ideal for iterative peptide synthesis .

Biology

In biological research, Fmoc-Lys(Hexanoyl) is used to study protein-protein interactions and enzyme-substrate interactions. The hexanoyl group can mimic lipid modifications, making it useful in studying lipidated proteins .

Medicine

Fmoc-Lys(Hexanoyl) is explored for drug delivery systems and as a component in hydrogels for tissue engineering.

Industry

In the industrial sector, Fmoc-Lys(Hexanoyl) is used in the production of synthetic peptides for pharmaceuticals, cosmetics, and biotechnology. Its versatility and ease of modification make it a valuable compound for various applications .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Ac): Lysine with an acetyl group instead of hexanoyl.

    Fmoc-Lys(Boc): Lysine with a tert-butyloxycarbonyl group.

    Fmoc-Lys(Myr): Lysine with a myristoyl group.

Uniqueness

Fmoc-Lys(Hexanoyl) is unique due to the presence of the hexanoyl group, which provides a balance of hydrophobicity and flexibility. This makes it particularly useful in applications where moderate hydrophobic interactions are desired, such as in the formation of hydrogels and in studying lipidated proteins .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexanoylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O5/c1-2-3-4-16-25(30)28-17-10-9-15-24(26(31)32)29-27(33)34-18-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h5-8,11-14,23-24H,2-4,9-10,15-18H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUILIPXKXFWPT-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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